N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide
CAS No.:
Cat. No.: VC14955451
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O3 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-3-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)propanamide |
| Standard InChI | InChI=1S/C22H26N4O3/c1-14(2)21-25-19-7-5-4-6-18(19)22(29)26(21)13-12-20(28)24-17-10-8-16(9-11-17)23-15(3)27/h4-11,14,21,25H,12-13H2,1-3H3,(H,23,27)(H,24,28) |
| Standard InChI Key | IFNUAMXGAQQZTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1NC2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Introduction
N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates various functional groups, including an acetylamino group, a phenyl ring, and a quinazolinyl moiety, which contribute to its potential applications in drug development.
Key Structural Features:
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Molecular Formula: C₂₂H₂₆N₄O₃
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Molecular Weight: 394.5 g/mol
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CAS Number: 1282102-08-2
Synthesis Steps:
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Precursor Preparation: Synthesis begins with the preparation of necessary precursors, which may involve reactions such as acylation or alkylation.
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Coupling Reactions: The precursors are then coupled to form the quinazolinyl core, often using condensation reactions.
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Final Assembly: The final step involves attaching the acetylamino group and the phenyl ring to the quinazolinyl moiety.
Biological Activities and Potential Applications
N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival.
Potential Applications:
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Anticancer Research: Preliminary studies suggest that it may inhibit certain enzymes linked to cancer progression, indicating its potential as an anticancer agent.
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Antimicrobial Research: The compound's structural features suggest potential antimicrobial properties, although detailed studies are needed to confirm this.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(acetylamino)phenyl]-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide | Quinazolinyl moiety, acetylamino group | Anticancer, Antimicrobial |
| N-[4-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide | Tetrahydropyridoindole moiety | Potential in medicinal chemistry |
| 2-Acetylaminoethylbenzothiazole | Benzothiazole moiety | Antimicrobial |
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